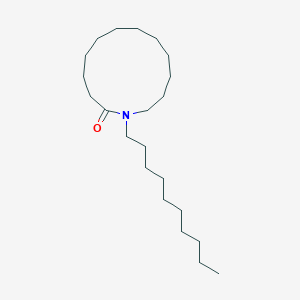![molecular formula C16H32N2O2 B14618736 (NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine is a compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This particular compound features a long hydrocarbon chain with a hydroxyimino group, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine typically involves the reaction of a ketone or aldehyde with hydroxylamine. The reaction is a nucleophilic addition where the hydroxylamine attacks the carbonyl carbon, leading to the formation of the oxime. The reaction conditions often include an acidic or basic catalyst to facilitate the nucleophilic attack and subsequent dehydration to form the oxime .
Industrial Production Methods
Industrial production of oximes, including this compound, often involves the use of hydroxylamine hydrochloride and a suitable ketone or aldehyde. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oximes can undergo oxidation to form nitriles or nitro compounds.
Reduction: Reduction of oximes typically yields amines.
Substitution: Oximes can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Nitriles or nitro compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the electrophile used.
Scientific Research Applications
(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of pharmaceuticals, agrochemicals, and as stabilizers in polymers
Mechanism of Action
The mechanism of action of (NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetaldoxime: A simpler oxime with a shorter hydrocarbon chain.
Benzaldoxime: An aromatic oxime derived from benzaldehyde.
Cyclohexanone oxime: A cyclic oxime used in the production of caprolactam.
Uniqueness
(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine is unique due to its long hydrocarbon chain and specific functional groups, which confer distinct chemical and biological properties compared to simpler oximes .
Properties
Molecular Formula |
C16H32N2O2 |
|---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine |
InChI |
InChI=1S/C16H32N2O2/c1-3-5-7-9-11-13-15(17-19)16(18-20)14-12-10-8-6-4-2/h19-20H,3-14H2,1-2H3/b17-15+,18-16+ |
InChI Key |
HRGVKYYMAZJEGB-YTEMWHBBSA-N |
Isomeric SMILES |
CCCCCCC/C(=N\O)/C(=N/O)/CCCCCCC |
Canonical SMILES |
CCCCCCCC(=NO)C(=NO)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


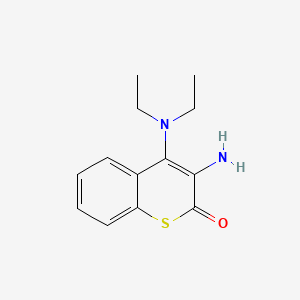

![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)

![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
![2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618706.png)
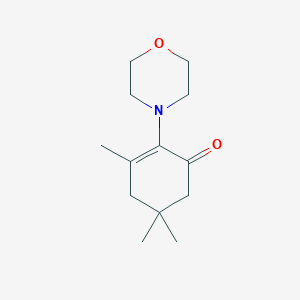
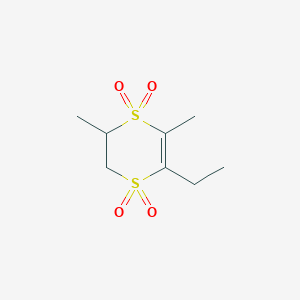
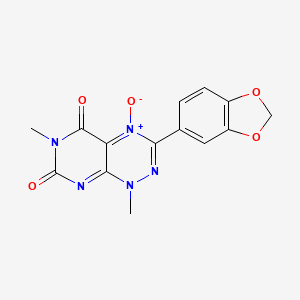
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
